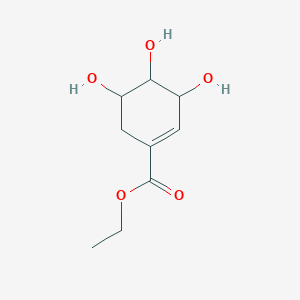

Shikimic acid ethyl ester

Vue d'ensemble

Description

Shikimic acid ethyl ester is a compound with the molecular formula C9H14O5 . It is also known by other names such as ethyl 3,4,5-trihydroxycyclohexene-1-carboxylate and ethyl shikimate . It is generally used for research and development purposes .

Synthesis Analysis

Shikimic acid ethyl ester is an intermediate used to synthesize various compounds. For instance, it is used to synthesize (1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo [4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester, an analog of (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo [4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester (E925665) which is an intermediate in the synthesis of neuraminidase inhibitors .Molecular Structure Analysis

The molecular weight of Shikimic acid ethyl ester is 202.20 g/mol . The InChI string representation of its structure is InChI=1S/C9H14O5/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3,6-8,10-12H,2,4H2,1H3 . The Canonical SMILES representation is CCOC(=O)C1=CC(C(C(C1)O)O)O .Chemical Reactions Analysis

Shikimic acid ethyl ester is used as a reactant in organic synthesis in both basic science and applied fields of organic chemistry and medicine, particularly to obtain various medicinal drugs .Physical And Chemical Properties Analysis

Shikimic acid ethyl ester has several computed properties. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . Its Rotatable Bond Count is 3 . The Exact Mass and Monoisotopic Mass are both 202.08412354 g/mol . The Topological Polar Surface Area is 87 Ų .Applications De Recherche Scientifique

Metabolic Engineering and Synthetic Biology

Summary of the Application

Shikimic acid is indispensable for the biosynthesis of natural products with aromatic moieties. These products have wide current and potential applications in food, cosmetics, and medicine, and consequently have great commercial value .

Methods of Application

Approaches based on a combination of traditional and new metabolic engineering strategies are used to increase the metabolic flux of the shikimate pathway . In E. coli, various carbon sources are converted into phosphoenolpyruvate (PEP) and erythrose‐4‐phosphate (E4P) through the glycolysis pathway (EMP pathway) and the pentose phosphate pathway (PP pathway), respectively .

Results or Outcomes

The development of synthetic biology, systems metabolic engineering, and high flux screening techniques has contributed to improving the biosynthesis of high-value compounds based on the shikimate pathway .

Biosynthesis of Phenolic Products

Summary of the Application

The shikimate pathway is used by plants and some microorganisms for the biosynthesis of essential amino acids. In plants, the pathway extends their use to the construction of a wide array of secondary metabolites, many of which are valuable medicinal agents .

Methods of Application

Two important intermediates, erythrose-4-phosphate and phosphoenolpyruvate (PEP), each derived from a different pathway utilized in carbohydrate metabolism, provide the seven carbon atoms required for the construction of shikimic acid itself .

Results or Outcomes

These secondary metabolites range from simple and familiar compounds such as vanillin (vanilla flavor and fragrance) and eugenol (oil of clove, a useful dental anesthetic) to more complex structures such as pinoresinol, a common plant biochemical, and podophyllotoxin, a powerful cancer chemotherapy agent .

Production of Chemicals Derived from the Shikimate Pathway

Summary of the Application

The shikimate pathway is indispensable for the biosynthesis of natural products with aromatic moieties. These products have wide current and potential applications in food, cosmetics, and medicine .

Methods of Application

In E. coli, various carbon sources are converted into phosphoenolpyruvate (PEP) and erythrose‐4‐phosphate (E4P) through the glycolysis pathway (EMP pathway) and the pentose phosphate pathway (PP pathway), respectively . Subsequently, both PEP and E4P are transformed into 3‐deoxy‐d‐arabino‐heptulosonate‐7‐phosphate (DAHP), which is the initial substrate of the shikimate pathway .

Results or Outcomes

Extraction and Isolation of Natural Organic Compounds

Summary of the Application

Shikimic acid and its derivatives are important for the development of medicines, pesticides, fragrances, cosmetics, and synthetic chemicals .

Methods of Application

Efficient methods for extraction and isolation of valuable natural organic compounds from various plant leaves by using cellulose-dissolving ionic liquids have been introduced .

Results or Outcomes

Extraction and isolation of shikimic acid from ginkgo leaves, caffeoylquinic acids from sweet potato leaves, and neral and geranial (which combine to form citral) from lemon myrtle leaves were performed . Ionic liquids can achieve extraction rates greater than those achieved with water and other organic solvents .

Safety And Hazards

Shikimic acid ethyl ester should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

ethyl 3,4,5-trihydroxycyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3,6-8,10-12H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJSUXLVNPETPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(C(C(C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Shikimic acid ethyl ester | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1146597.png)